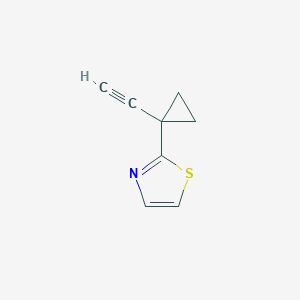

2-(1-Ethynylcyclopropyl)-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1-Ethynylcyclopropyl)-1,3-thiazole” is a chemical compound that contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The compound also contains an ethynylcyclopropyl group attached to the thiazole .

Molecular Structure Analysis

The molecular structure of “2-(1-Ethynylcyclopropyl)-1,3-thiazole” would consist of a thiazole ring attached to an ethynylcyclopropyl group. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis

The chemical reactions of “2-(1-Ethynylcyclopropyl)-1,3-thiazole” would depend on the specific conditions and reagents used. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the position of the substituent .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Ethynylcyclopropyl)-1,3-thiazole” would depend on its structure. Properties such as boiling point, melting point, and solubility would need to be determined experimentally .Applications De Recherche Scientifique

Synthetic Strategies and Pharmacological Importance

Thiazole derivatives, including structures similar to 2-(1-Ethynylcyclopropyl)-1,3-thiazole, are fundamental in heterocyclic chemistry and drug design due to their bioactive properties and diverse applications. These derivatives serve as bioactive agents, liquid crystals, sensors, and catalysts. The molecular architecture of 1,3-thiazoles is particularly advantageous for drug development, highlighting their significance in synthetic and medicinal chemistry (Nayak & Gaonkar, 2019).

Antitumor Activity

Thiazole derivatives have shown potent antitumor activity in preclinical assays. For instance, certain substituted thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines, demonstrating the therapeutic potential of thiazole-based compounds in oncology (Lombardo et al., 2004).

Antimicrobial and Antiviral Activities

Novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) containing thiazole moieties have been synthesized and shown to possess in vitro activity against a range of microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans. Additionally, these compounds were evaluated for their antiviral activity against HIV-1, demonstrating the broad-spectrum bioactivity of thiazole-containing compounds (Szulczyk et al., 2017).

Anticonvulsant Activities

Thiazole derivatives have also been investigated for their anticonvulsant activities. A study on novel cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles presented significant in vivo anticonvulsant activity in mouse models of seizures, highlighting the potential of thiazole compounds in treating neurological disorders (Łączkowski et al., 2016).

Coordination Chemistry and Applications

The coordination chemistry of thiazoles, including those with structures akin to 2-(1-Ethynylcyclopropyl)-1,3-thiazole, has been explored for various applications in medicinal- and agro-chemistries, catalysis, and material sciences. Thiazole-derived compounds are potential candidates for developing light-emitting diodes (LEDs), photochromes, and molecular switches, demonstrating the versatile application of thiazole moieties in advanced material science (Frija et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of 2-(1-Ethynylcyclopropyl)-1,3-thiazole are currently unknown. This compound is structurally similar to other ethynylcyclopropyl compounds, which have been found to interact with various biological targets . .

Mode of Action

Based on its structural similarity to other ethynylcyclopropyl compounds, it may interact with its targets through covalent bonding The ethynyl group could potentially undergo a reaction with a target protein, leading to changes in the protein’s function

Propriétés

IUPAC Name |

2-(1-ethynylcyclopropyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-2-8(3-4-8)7-9-5-6-10-7/h1,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPRQWKZPCEOGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Ethynylcyclopropyl)-1,3-thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2924757.png)

![2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B2924758.png)

![4-[Bis(2-methoxyethyl)amino]-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924762.png)

![5-((5-Chlorothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2924764.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2924770.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)

![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)